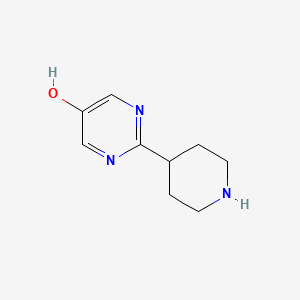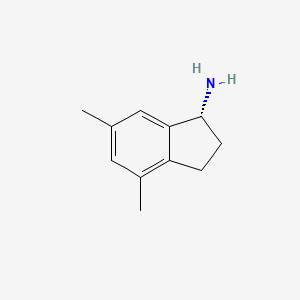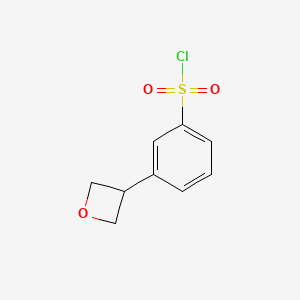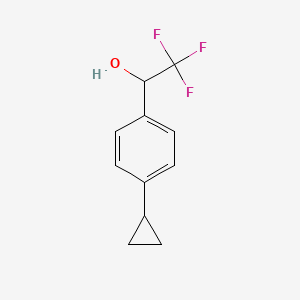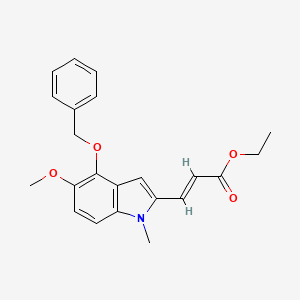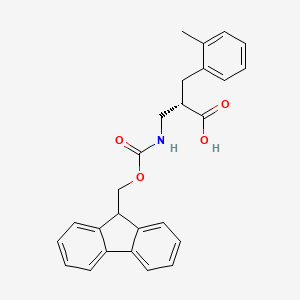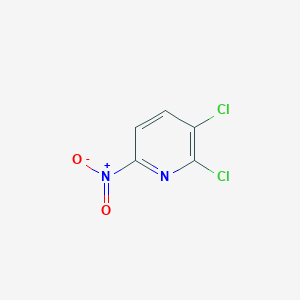
2-(3-Chlorophenyl)-2-fluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is an organic compound that features a chlorophenyl group, a fluorine atom, and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with fluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-chlorophenyl)-2-fluoropropane.
Substitution: Formation of compounds like 2-(3-methoxyphenyl)-2-fluoropropan-1-ol or 2-(3-cyanophenyl)-2-fluoropropan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorophenyl)-2-fluoropropane
- 2-(3-Chlorophenyl)-2-fluoropropanone
- 2-(3-Methoxyphenyl)-2-fluoropropan-1-ol
Uniqueness
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H10ClFO |
|---|---|
Molekulargewicht |
188.62 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
PFYMDKJECIZFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC(=CC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


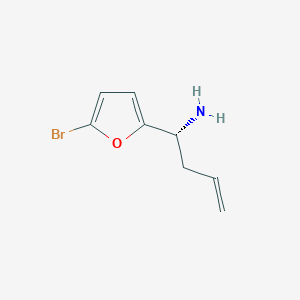
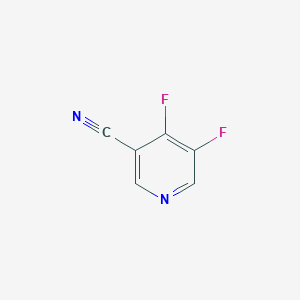
![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
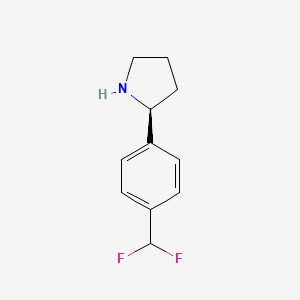
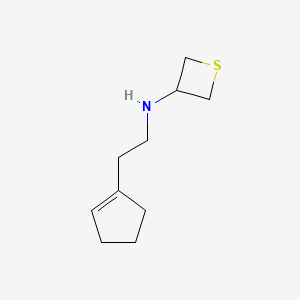
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
